molecular formula C16H21NO4 B2531398 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 94621-63-3

3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B2531398
CAS No.: 94621-63-3
M. Wt: 291.347
InChI Key: GRFHYGLPIUKURI-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-oxo-2-(piperidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.

    Reduction: 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is unique due to the presence of both an ethoxy group and a piperidin-1-yl ethoxy group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15-10-13(11-18)6-7-14(15)21-12-16(19)17-8-4-3-5-9-17/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFHYGLPIUKURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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